molecular formula C11H14ClNO2 B2520953 methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride CAS No. 1461708-99-5

methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Cat. No.: B2520953
CAS No.: 1461708-99-5
M. Wt: 227.69
InChI Key: MIYOWVWWPCHNLM-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 212-213 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

"Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride" is closely related to compounds that have been studied for their unique chemical properties and applications in synthesis.

  • Chemical Modification and Blocking of Amino Groups : Maleic anhydride and its derivatives, such as "this compound," have been explored for the reversible blocking of amino groups. This is significant in the modification of amino acids and peptides, enabling specific reactions at targeted sites without affecting the amino groups (H. Dixon & R. Perham, 1968).

  • Synthesis of Isothiazoles : Research has demonstrated the utility of primary enamines, related to "this compound," in synthesizing isothiazoles, highlighting their potential in creating heterocyclic compounds with significant chemical and pharmacological activities (D. Clarke, K. Emayan, & C. Rees, 1998).

  • Chemoenzymatic Synthesis : The compound and its analogs have been involved in chemoenzymatic routes to synthesize cyclic α-quaternary α-amino acid enantiomers, utilizing enzymes like Candida antarctica lipase B. This approach is notable for its high selectivity and efficiency in producing enantiomerically pure substances (Xiang-Guo Li, Maria Rantapaju, & L. Kanerva, 2011).

  • Solid-Phase Synthesis : The methodology for solid-phase synthesis incorporating similar structures offers a streamlined process for generating diverse 3,5-disubstituted-2-aminofuranones. This technique is particularly advantageous for its efficiency and versatility in producing a wide range of compounds (D. Matiadis, K. Prousis, & O. Igglessi-Markopoulou, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9;/h2-5,9-10H,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYOWVWWPCHNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C2=CC=CC=C12)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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